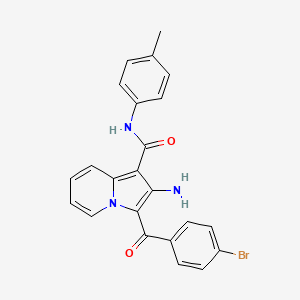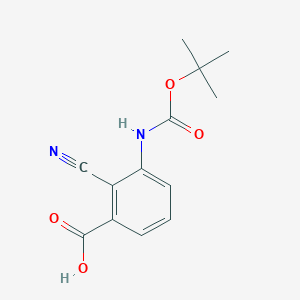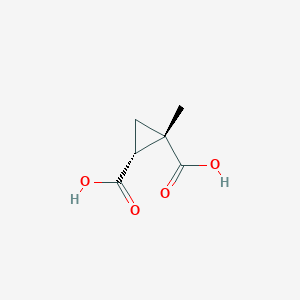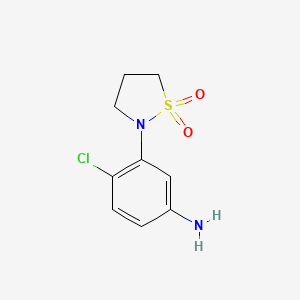
2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is a chemical compound that is widely used in scientific research. It is a derivative of indolizine and has been found to have several biochemical and physiological effects. The synthesis method of this compound is complex, and it requires specialized knowledge and equipment.
Mecanismo De Acción
The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is complex and not fully understood. It is believed that this compound acts as an inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the phosphorylation of target proteins, which leads to the inhibition of cell growth and proliferation. It is also believed that this compound acts as an inhibitor of the human immunodeficiency virus (HIV) by binding to the viral protease enzyme, which prevents the cleavage of viral proteins and leads to the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inhibiting protein kinases. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) by inhibiting the viral protease enzyme. This compound has also been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide in lab experiments are that it is a potent inhibitor of protein kinases and has anticancer and antiviral properties. The limitations of using this compound in lab experiments are that it is complex to synthesize and requires specialized knowledge and equipment. It is also expensive to produce, which limits its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide. One direction is to explore its potential as a therapeutic agent for cancer and viral infections. Another direction is to investigate its mechanism of action and identify new targets for inhibition. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis method of 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is complex and requires several steps. The first step involves the synthesis of 4-bromobenzoyl chloride from 4-bromobenzoic acid. The second step involves the synthesis of N-(p-tolyl)indolizine-1-carboxamide from p-toluidine and ethyl 2-bromoacetate. The third step involves the synthesis of this compound from the previous two compounds. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is widely used in scientific research. It has been found to have several applications in the field of medicinal chemistry. This compound has been used as a potential inhibitor of protein kinases and has been found to have anticancer properties. It has also been used as a potential inhibitor of the human immunodeficiency virus (HIV) and has been found to have antiviral properties.
Propiedades
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBCAKCLLKGEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-hydroxybenzoic acid](/img/structure/B2792019.png)
![2-[(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylic acid](/img/structure/B2792022.png)


![7-(3,4-dimethoxyphenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2792026.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2792027.png)


![1-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2792032.png)


![1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B2792037.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2792038.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2792040.png)